molecular formula C9H14N2O B7848089 2-(Methyl(pyridin-2-ylmethyl)amino)ethanol

2-(Methyl(pyridin-2-ylmethyl)amino)ethanol

Cat. No. B7848089
M. Wt: 166.22 g/mol
InChI Key: XCNAIYLRHXGKQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05925656

Procedure details

The title compound was prepared from 2-picolyl chloride (3 g) and 2-(methylamino)ethanol (19 ml) by an analogous procedure to that described in preparation 1.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7]Cl.[CH3:9][NH:10][CH2:11][CH2:12][OH:13]>>[CH3:9][N:10]([CH2:11][CH2:12][OH:13])[CH2:7][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
N1=C(C=CC=C1)CCl
Name
Quantity
19 mL
Type
reactant
Smiles
CNCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
that described in preparation 1

Outcomes

Product
Name
Type
product
Smiles
CN(CC1=NC=CC=C1)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.